molecular formula C28H55NO B098048 N-Cyclohexyldocosanamide CAS No. 17427-97-3

N-Cyclohexyldocosanamide

Cat. No.: B098048
CAS No.: 17427-97-3
M. Wt: 421.7 g/mol
InChI Key: YGGHZTWWVJKFIT-UHFFFAOYSA-N
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Description

N-Cyclohexyldocosanamide, referred to in research as "Compound K" (Cpd K), is a long-chain fatty acid amide derivative with a cyclohexyl group attached to the nitrogen atom of docosanamide (a C22 saturated fatty acid amide).

Properties

CAS No.

17427-97-3

Molecular Formula

C28H55NO

Molecular Weight

421.7 g/mol

IUPAC Name

N-cyclohexyldocosanamide

InChI

InChI=1S/C28H55NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-28(30)29-27-24-21-20-22-25-27/h27H,2-26H2,1H3,(H,29,30)

InChI Key

YGGHZTWWVJKFIT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1

Other CAS No.

17427-97-3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Cyclohexyldocosanamide with structurally related amides and sulfonamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound (Cpd K) Likely C28H55NO ~423.7* Amide, cyclohexyl, long alkyl chain 22-carbon acyl chain + cyclohexyl-N
N-Cyclohexylacetamide C8H15NO 141.21 Amide, cyclohexyl, short acyl chain Acetyl group (C2) + cyclohexyl-N
N-Cyclohexyl-2-oxo-2-phenylacetamide C14H17NO2 231.29 Amide, cyclohexyl, phenyl, ketone Phenylglyoxamide backbone
N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide C29H59NO3 469.78 Amide, hydroxyl, long alkyl chain C22 chain + hydrophilic hexanol substituent

*Estimated based on docosanamide (C22H43NO) + cyclohexyl (C6H11) .

Key Observations:
  • Chain Length and Hydrophobicity : this compound’s long C22 chain distinguishes it from shorter analogues like N-Cyclohexylacetamide, resulting in significantly higher molecular weight and hydrophobicity. This likely reduces its volatility and increases lipid solubility compared to smaller amides .
  • Functional Group Impact : The hydroxyl groups in N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide enhance hydrophilicity, making it more soluble in polar solvents than Cpd K .

Physicochemical Properties

  • Solubility: Cpd K: Predominantly soluble in non-polar solvents (e.g., hexane, chloroform) due to its long alkyl chain. N-Cyclohexylacetamide: More soluble in polar aprotic solvents (e.g., acetone) owing to its shorter acyl chain .
  • Melting Point :
    • N-Cyclohexyl-2-oxo-2-phenylacetamide has a melting point of 384–385 K, influenced by hydrogen bonding and aromaticity . Cpd K’s melting point is expected to be lower due to reduced intermolecular forces from its flexible alkyl chain.
Notes:
  • Cpd K’s long alkyl chain may reduce dermal absorption compared to smaller amides like N-Cyclohexylacetamide, which has documented skin irritation risks .
  • Environmental persistence is a concern for Cpd K due to its hydrophobic nature, necessitating proper disposal to avoid contamination .

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